molecular formula C16H31N3O3 B14790653 (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate

Cat. No.: B14790653
M. Wt: 313.44 g/mol
InChI Key: FYUYXUBOOHXUHZ-UHFFFAOYSA-N
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Description

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate is a complex organic compound that features a piperidine ring, an amino acid derivative, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps, including the protection of functional groups, formation of the piperidine ring, and coupling reactions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Industrial Production Methods

Industrial production methods for this compound are not widely documented in public literature. they likely involve scalable versions of laboratory synthesis techniques, optimized for cost-efficiency and high throughput.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the amino group or the piperidine ring.

    Reduction: This reaction can target the carbamate group or other reducible functionalities.

    Substitution: This reaction can occur at the amino group or the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction and desired outcome.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives of the piperidine ring, while reduction may produce amine derivatives.

Scientific Research Applications

(S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, depending on the context of its application. Detailed mechanisms are often studied through experimental and computational methods to understand its effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

  • (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)carbamate
  • (S)-Benzyl ((1-(2-amino-3-methylbutanoyl)piperidin-4-yl)methyl)(cyclopropyl)carbamate

Properties

Molecular Formula

C16H31N3O3

Molecular Weight

313.44 g/mol

IUPAC Name

tert-butyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]carbamate

InChI

InChI=1S/C16H31N3O3/c1-11(2)13(17)14(20)19-8-6-12(7-9-19)10-18-15(21)22-16(3,4)5/h11-13H,6-10,17H2,1-5H3,(H,18,21)

InChI Key

FYUYXUBOOHXUHZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCC(CC1)CNC(=O)OC(C)(C)C)N

Origin of Product

United States

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